4,4'-Diacetylazobenzene
Overview
Description
4,4’-Diacetylazobenzene is an organic compound belonging to the azobenzene family, characterized by the presence of two acetyl groups attached to the para positions of the azobenzene structure. Azobenzenes are well-known for their photoresponsive properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4,4’-Diacetylazobenzene typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. One common method is the reaction between 4-acetylaniline and nitrosobenzene under acidic conditions. The reaction proceeds through the formation of a diazonium intermediate, which then couples with the aromatic ring to form the azobenzene derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
4,4’-Diacetylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions typically yield hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Diacetylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in the study of molecular switches and sensors.
Biology: Employed in the development of photoresponsive biomaterials and drug delivery systems.
Medicine: Investigated for its potential in photopharmacology, where light can control the activity of therapeutic agents.
Mechanism of Action
The mechanism of action of 4,4’-Diacetylazobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms upon exposure to light. This photoisomerization alters the compound’s geometry and electronic properties, enabling it to interact with different molecular targets and pathways. The trans form is typically more stable, while the cis form is metastable and can revert to the trans form thermally or under visible light .
Comparison with Similar Compounds
4,4’-Diacetylazobenzene can be compared with other azobenzene derivatives such as:
Azobenzene: The simplest form, lacking the acetyl groups, and primarily used as a dye.
4,4’-Diaminoazobenzene: Contains amino groups instead of acetyl groups, used in cross-linking studies and the synthesis of holographic materials.
4,4’-Dicarboxyazobenzene: Features carboxyl groups, used in the development of photoresponsive polymers and materials.
The presence of acetyl groups in 4,4’-Diacetylazobenzene imparts unique properties, such as enhanced stability and specific reactivity, making it suitable for specialized applications .
Properties
IUPAC Name |
1-[4-[(4-acetylphenyl)diazenyl]phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)13-3-7-15(8-4-13)17-18-16-9-5-14(6-10-16)12(2)20/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDZLMYBCBYPPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448156 | |
Record name | 4,4'-Diacetylazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18179-86-7 | |
Record name | 4,4'-Diacetylazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.